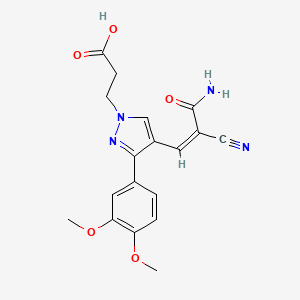

(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-26-14-4-3-11(8-15(14)27-2)17-13(7-12(9-19)18(20)25)10-22(21-17)6-5-16(23)24/h3-4,7-8,10H,5-6H2,1-2H3,(H2,20,25)(H,23,24)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHUOGVTDWLNJT-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound notable for its structural features, including a propanoic acid moiety and a pyrazole ring substituted with various functional groups. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where similar compounds have shown promise in anti-inflammatory and anticancer applications.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Pyrazole ring with substitutions |

| Functional Groups | Amino, cyano, and methoxy groups |

| Linkage | Propanoic acid moiety |

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities. The following are key findings related to the biological activity of this compound:

Anticancer Properties

Research has shown that pyrazole derivatives can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The specific compound may exhibit similar inhibitory effects due to its structural characteristics, potentially making it a candidate for cancer treatment.

Anti-inflammatory Activity

Compounds with the pyrazole framework have been linked to anti-inflammatory effects. The presence of amino and cyano groups may enhance this activity by modulating inflammatory pathways.

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). This method allows for the efficient construction of complex molecules by simultaneously forming multiple bonds and functional groups.

Synthetic Route Overview

A typical synthetic route may involve:

- Starting Materials : Aldehydes, amines, and activated carbonyl compounds.

- Reaction Conditions : Catalytic conditions optimized for high yield.

- Purification Techniques : Crystallization and chromatography for product isolation.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Various techniques can be employed:

- Molecular Docking : To predict binding interactions with target proteins.

- In Vitro Assays : To evaluate biological activity against specific cell lines.

- Binding Affinity Studies : To determine the strength of interaction with enzymes or receptors.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Their biological activities are summarized below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Contains a pyrazole ring | Analgesic and anti-inflammatory |

| Phenylpyrazole | Substituted pyrazole | Insecticidal properties |

| 5-Methylpyrazole | Methyl substitution on pyrazole | Antifungal activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 3,4-dimethoxyphenyl-substituted pyrazole precursors with enaminonitrile derivatives under reflux conditions (e.g., using ethanol or dichloromethane as solvents) .

- Step 2 : Aza-Michael addition to introduce the propanoic acid moiety, often requiring triethylamine as a base and controlled temperatures (−20°C to room temperature) to optimize regioselectivity .

- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., from 2-propanol) are standard for isolating the (Z)-isomer .

- Key Data : Typical yields range from 48% to 85%, depending on substituent effects .

Q. How is the (Z)-configuration of the en-1-en-1-yl group confirmed experimentally?

- Methodological Answer :

- 1H NMR : The coupling constant () between vinylic protons (≈12–16 Hz) confirms the (Z)-configuration, as trans-protons exhibit smaller -values .

- IR Spectroscopy : Stretching frequencies for C=O (1702–1716 cm⁻¹) and C≡N (2200–2250 cm⁻¹) validate the enone and nitrile groups .

- X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical evidence .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring influence reaction yields and stability?

- Methodological Answer :

- Substituent Screening : Compare electron-withdrawing (e.g., nitro, cyano) and electron-donating (e.g., methoxy) groups. For example, 4-nitrophenyl substituents reduce yields (68%) due to steric hindrance, while 3,4-dimethoxyphenyl groups improve stability via resonance .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps. Polar aprotic solvents (e.g., DMF) often accelerate cyclization .

- Data Contradiction : Higher yields (85%) are reported for indole-containing derivatives, likely due to π-stacking stabilization .

Q. What strategies resolve overlapping signals in 1H NMR spectra for structurally similar analogs?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign protons near aromatic rings or chiral centers. For example, chiral CH protons (δ 5.85–5.86 ppm) show splitting patterns resolvable via COSY .

- Deuterated Solvents : DMSO-d6 enhances resolution for NH and OH protons, critical for identifying hydrogen-bonding interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the 3,4-dimethoxyphenyl moiety’s affinity for hydrophobic pockets .

- DFT Calculations : Optimize the (Z)-isomer’s geometry at the B3LYP/6-311G** level to assess stability relative to the (E)-form .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the 3,4-dimethoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) and assess bioactivity .

- Assays : Test inhibition of inflammatory mediators (e.g., COX-2) using ELISA or fluorescence polarization .

- Statistical Modeling : Apply multivariate regression to correlate substituent Hammett constants () with IC₅₀ values .

Q. What experimental precautions mitigate degradation of the labile cyano group during synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Perform nitrile-forming steps below 0°C to prevent hydrolysis .

- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture .

- Stability Monitoring : Track purity via HPLC at each step; degradation products often elute earlier due to increased polarity .

Contradictions & Challenges

Q. Why do yields vary significantly for analogs with minor structural differences?

- Analysis : Steric effects (e.g., 3,5-difluorophenyl groups reduce yields to 61%) versus electronic effects (methoxy groups improve yields to 85%) .

- Resolution : Conduct Hammett plots to decouple electronic and steric contributions .

Q. How to address discrepancies in reported melting points for similar derivatives?

- Resolution : Standardize recrystallization solvents (e.g., 2-propanol vs. ethanol) and heating rates during MP determination .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Typical Yield | 48–85% (varies with substituents) | |

| IR C=O Stretch | 1702–1716 cm⁻¹ | |

| 1H NMR (Chiral CH) | δ 5.85–5.86 ppm (multiplet) | |

| HPLC Purity | >95% after column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.